6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)10-3-8(12)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKWGWBYZKBJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2,3 Dimethylimidazo 1,2 a Pyrazine and Its Analogues
Strategies for the Construction of the Imidazo[1,2-a]pyrazine (B1224502) Ring System
The formation of the fused imidazo[1,2-a]pyrazine heterocyclic system is a foundational step in the synthesis of the target compound. Chemists have developed multiple strategies, ranging from classic condensation reactions to modern metal-catalyzed and catalyst-free methods.
Condensation Reactions with α-Halogenocarbonyl Compounds and Aminopyrazines
The most traditional and widely employed method for constructing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halogenocarbonyl compound. acs.orgosi.lv This reaction, often referred to as a cyclocondensation, involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbon of the α-halogenocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.
The general mechanism proceeds through an initial nucleophilic substitution where the pyridine-type nitrogen of the 2-aminopyrazine displaces the halide from the α-haloketone. scielo.br This is followed by cyclization and subsequent dehydration to yield the final imidazo[1,2-a]pyrazine product. The reaction can be performed under neutral or weakly basic conditions, often with reagents like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. tsijournals.comnih.gov
An example of this is the reaction between 2-amino-3-methylpyrazine (B112217) and 2-bromo-1-(6-bromo-3-pyridyl)ethanone, which yields 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine as the major product. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis
| Aminopyrazine Reactant | α-Halogenocarbonyl Reactant | Base/Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 2-aminopyrazines | α-bromoketones | None (Microwave) | H₂O-IPA | Microwave Irradiation | imidazo[1,2-a]pyrazines | acs.org |
| 2-amino-3-methylpyrazine | 2-bromo-1-(6-bromo-3-pyridyl)-ethanone | Sodium Bicarbonate | 2-propanol | 80°C, overnight | 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine | nih.gov |
| 2-amino-5-bromopyridine | 40% Chloroacetaldehyde aqueous solution | Sodium Bicarbonate | Water/Ethanol (B145695) | 25-50°C, 2-24 hours | 6-bromoimidazo[1,2-a]pyridine | google.com |
Catalyst-Free Annulative Functionalization Approaches to Imidazo[1,2-a]pyrazine Hybrids
In a move towards more environmentally benign and efficient synthetic processes, catalyst-free methods for the construction of the imidazo[1,2-a]pyrazine ring have been developed. acs.org These approaches often utilize alternative energy sources like microwave irradiation to promote the reaction, avoiding the need for a metal or acid catalyst. acs.org
One such method involves the heteroannulation of various substituted 2-aminopyrazines with α-bromoketones in a green solvent mixture like water-isopropanol under microwave irradiation. acs.org This technique offers several advantages, including simplicity, rapid reaction times, and excellent yields, making it a superior alternative to many previously reported procedures. acs.org The absence of a catalyst simplifies the purification process and reduces chemical waste. Similarly, solvent-free syntheses of related imidazo[1,2-a]pyridines have been achieved by heating a mixture of a 2-aminopyridine (B139424) and an α-haloketone, demonstrating the potential for catalyst- and solvent-free conditions. scielo.br
Metal-Catalyzed Cyclization and Related Approaches (e.g., Copper-catalyzed)
Metal catalysts can facilitate the synthesis of the imidazo[1,2-a]pyrazine ring system through various mechanistic pathways, often enabling reactions under milder conditions or with a broader substrate scope. Copper and iodine are notable catalysts in this context.
Copper-catalyzed methods have been reported for the synthesis of related imidazo[1,2-a]pyridines, for instance, through the aerobic oxidative coupling of ketoxime acetates with simple pyridines or the reaction of 2-aminopyridines with acetophenones. organic-chemistry.org A green method for preparing the necessary phenacyl bromide precursors involves the bromination of acetophenones with copper bromide, which avoids the use of hazardous molecular bromine. tsijournals.com
Iodine has also been effectively used as a catalyst in one-pot, three-component condensations to synthesize imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov This approach involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature. rsc.orgnih.gov The reaction proceeds via a [4+1] cycloaddition, offering a straightforward and efficient route to these heterocyclic systems. rsc.orgnih.gov
Regioselective Introduction of the Bromo Substituent
Once the 2,3-dimethylimidazo[1,2-a]pyrazine (B8329478) core is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C6 position. The electronic properties of the heterocyclic system dictate the positions most susceptible to electrophilic attack.
Direct Bromination Techniques (e.g., using N-Bromosuccinimide, NBS)
Direct electrophilic bromination is a common method for halogenating electron-rich heterocyclic systems. For imidazo[1,2-a]pyrazines and related structures, N-Bromosuccinimide (NBS) is a highly effective and frequently used brominating agent. tsijournals.com It is considered a more efficient protocol than using molecular bromine as it often avoids cumbersome workups. tsijournals.com
The reaction with NBS typically proceeds via an electrophilic aromatic halogenation mechanism at the site of greatest electron density. tsijournals.com In the case of the imidazo[1,2-a]pyrazine scaffold, bromination often occurs regioselectively. For example, the treatment of 8-substituted-5-methyl-imidazo[1,2-a]pyrazine with NBS in ethanol leads to the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com The precise position of bromination can be influenced by the existing substituents on the ring system.
Table 2: Direct Bromination of Imidazo[1,2-a]pyrazine Analogues
| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 8-substituted-5-methyl-imidazo[1,2-a]pyrazine | NBS (1.2 equiv.) | Ethanol | 0-5°C to room temp. | 2-substituted-3-bromo-5-methyl imidazo[1,2-a]pyrazine | tsijournals.com |
| 2-amino-5-methyl-pyrazine | NBS | Ethanol | Room temp. | 2-amino-3-bromo-5-methyl pyrazine (B50134) | tsijournals.com |
Halogen-Metal Exchange and Subsequent Electrophilic Quenching for Selective Bromination
An alternative strategy for introducing a bromine atom with high regioselectivity involves a halogen-metal exchange reaction. This method is particularly useful when direct bromination does not provide the desired isomer or when the substrate is sensitive to electrophilic bromination conditions.
The process typically begins with a pre-existing halogen (like bromine or chlorine) on the imidazo[1,2-a]pyrazine ring. This halogen can undergo exchange with a strong base or an organometallic reagent, such as an organolithium or a Grignard reagent, to form a new organometallic intermediate. researchgate.netnih.gov This intermediate can then be "quenched" with an electrophilic bromine source (e.g., Br₂) to install a bromine atom at the metalated position.
For instance, studies on the related imidazo[1,2-a]quinoxaline (B3349733) series have shown that bromine atoms at different positions exhibit different behaviors towards lithiation. researchgate.net A bromine atom at position 3 readily undergoes halogen-metal exchange. researchgate.net This selectivity allows for the precise functionalization of the heterocyclic core. By first creating a bromo-derivative and then performing a halogen-metal exchange at a different site, one can prepare di-bromo compounds or introduce other functional groups regioselectively before a final bromination step. This approach offers a powerful tool for the controlled synthesis of complex, multi-substituted imidazo[1,2-a]pyrazines.
Introduction and Functionalization of Alkyl Groups at C2 and C3 Positions
The introduction of alkyl groups, specifically methyl groups, at the C2 and C3 positions of the imidazo[1,2-a]pyrazine scaffold is most commonly achieved during the initial construction of the heterocyclic ring system rather than by functionalization of a pre-formed core. The primary and most established method for this is the Tschitschibabin reaction.
This classical condensation reaction involves the cyclization of a 2-aminopyrazine with an appropriate α-haloketone. nih.govnih.gov To synthesize a 2,3-dimethyl-substituted core, the reaction would utilize 2-aminopyrazine and 3-bromo-2-butanone (B1330396) as the key reactants. In this process, the nitrogen atom at position 1 of the 2-aminopyrazine initially attacks the carbon bearing the bromine atom of the α-haloketone. Subsequent intramolecular condensation between the exocyclic amino group and the ketone's carbonyl group, followed by dehydration, yields the final 2,3-dimethylimidazo[1,2-a]pyrazine ring system. This method directly and regioselectively installs the desired alkyl substituents in a single, efficient step.
Direct C-H functionalization to introduce alkyl groups onto an unsubstituted imidazo[1,2-a]pyrazine core is not a commonly reported strategy. Attempts at direct functionalization of this scaffold, such as bromination, have been shown to result in poor yields and the formation of inseparable mixtures of regioisomers, suggesting that direct C-H activation for alkylation would face similar challenges regarding selectivity and efficiency. nih.gov Therefore, building the scaffold with the desired alkyl groups already incorporated from the starting materials remains the most practical and widely adopted approach.
| Starting Material | Role in Synthesis | Resulting Moiety |
|---|---|---|
| 2-Aminopyrazine | Amidine Source | Forms the pyrazine and part of the imidazole (B134444) ring |
| 3-Bromo-2-butanone | α-Haloketone | Provides the C2-methyl and C3-methyl groups |
Comparative Analysis of Synthetic Routes for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine
The synthesis of the specific target molecule, this compound, can be approached through several strategic routes. A comparative analysis reveals significant differences in feasibility, regioselectivity, and efficiency. The most logical approaches involve either a "late-stage" bromination of a pre-formed core or an "early-stage" strategy using a halogenated building block.
Route A: Late-Stage Bromination
This approach involves the initial synthesis of 2,3-dimethylimidazo[1,2-a]pyrazine, followed by electrophilic bromination. The first step is a standard Tschitschibabin condensation of 2-aminopyrazine with 3-bromo-2-butanone. The second step, however, presents considerable difficulty. Direct bromination of the imidazo[1,2-a]pyrazine core is known to be problematic, often yielding inseparable mixtures of di-brominated products and suffering from very poor yields. nih.gov The electron-rich nature of the heterocyclic system allows for substitution at multiple positions, and controlling the reaction to achieve selective mono-bromination at the C6 position is a significant challenge.
Route B: Early-Stage Bromination (Halogenated Building Block)
A more regiochemically precise strategy involves incorporating the bromine atom at the desired position from the outset. This route begins with a halogenated precursor, 2-amino-5-bromopyrazine. This starting material is then subjected to the Tschitschibabin reaction, condensing it with 3-bromo-2-butanone. This cyclization directly yields the target compound, this compound, in a single step. This approach offers unambiguous control over the bromine's position, as it is predetermined by the starting aminopyrazine. This strategy is analogous to methods used for preparing other substituted imidazo[1,2-a]pyrazines, where functionalized aminopyrazines serve as key building blocks. tsijournals.com
Route C: Multicomponent Reaction Approach
Comparative Summary
The following table provides a comparative analysis of the discussed synthetic routes.
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination | Route C: GBB Reaction |
|---|---|---|---|
| Regioselectivity | Very Poor; leads to mixtures of isomers nih.gov | Excellent; bromine position is pre-defined | Not directly applicable for C3-methyl substitution |
| Potential Yield | Low for the bromination step nih.gov | Moderate to Good | Good for the core synthesis, but requires extra steps for target |
| Number of Steps | 2 (Synthesis + Bromination) | 1 (Direct Condensation) | Multiple (GBB + Post-Modification) |
| Purification | Difficult; requires separation of isomers | Straightforward | Potentially complex depending on post-modification |
| Overall Feasibility | Low; not recommended due to lack of control | High; most reliable and efficient method | Low; inefficient for this specific target molecule |
Based on this analysis, Route B, which utilizes a 2-amino-5-bromopyrazine building block, is the most synthetically viable and robust method for preparing this compound with high regiochemical purity.
Chemical Reactivity and Derivatization Strategies of 6 Bromo 2,3 Dimethylimidazo 1,2 a Pyrazine
Halogen-Metal Exchange Reactions on the Brominated Core
Halogen-metal exchange is a powerful technique for converting an aryl halide into a potent aryl organometallic nucleophile. For 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, this transformation typically involves reacting the compound with an organolithium reagent at low temperatures to replace the bromine atom with a metal, usually lithium.
This reaction paradigm allows for the chemoselective formation of an aryllithium intermediate without unwanted side reactions. tcnj.edu The resulting organometallic species is a strong nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C6 position. Common organolithium reagents used for this purpose include n-butyllithium and t-butyllithium, often requiring cryogenic temperatures (e.g., -100 °C) to ensure selectivity and stability of the intermediate. tcnj.edu The regioselectivity of halogen-metal exchange can sometimes be influenced by the nature of the electrophile used to quench the reaction. ucl.ac.uk
Table 1: Typical Conditions for Halogen-Metal Exchange Reactions
| Reagent | Solvent | Temperature | Electrophiles |
| n-Butyllithium | THF | -78 to -100 °C | H₂O, CH₃I, Aldehydes, Ketones |
| t-Butyllithium | THF | -78 to -100 °C | CO₂, Esters, Disulfides |
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C6 Position
The electron-deficient nature of the pyrazine (B50134) ring within the imidazo[1,2-a]pyrazine (B1224502) system facilitates nucleophilic aromatic substitution (SNAr) at the C6 position. This reactivity is further enhanced by the electron-withdrawing character of the ring nitrogen atoms. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov
Recent studies have provided evidence that many SNAr reactions, particularly on heterocycles like pyrazine with good leaving groups such as bromide, may proceed through a concerted mechanism rather than a discrete two-step addition-elimination sequence. nih.govnih.gov This reaction is a key method for introducing amine, alkoxide, and thiol functionalities. For the related imidazo[1,2-b]pyridazine core, fluoride-promoted amination at the C6 position has been shown to be highly efficient. researchgate.net
Table 2: Nucleophilic Aromatic Substitution Reaction Examples
| Nucleophile | Reagent/Catalyst | Solvent | Product Type |
| Amines (R₂NH) | CsF | DMSO | 6-Amino derivatives |
| Alkoxides (RO⁻) | NaH | THF / Alcohol | 6-Alkoxy derivatives |
| Thiolates (RS⁻) | K₂CO₃ | DMF | 6-Thioether derivatives |
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. The bromine atom at the C6 position of this compound serves as an excellent substrate for these transformations, particularly the Suzuki-Miyaura coupling reaction. tcichemicals.com
The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. tcichemicals.com The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. tcichemicals.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C6 position under mild conditions. researchgate.netnih.gov
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Palladium Catalyst | Ligand | Base | Solvent |
| Pd(PPh₃)₄ | (none) | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DME |
| Pd(OAc)₂ | P(t-Bu)₃, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, DMF |
| PdCl₂(dppf) | dppf | Na₂CO₃, K₂CO₃ | Dioxane/H₂O |
Derivatization via Amination Reactions
The introduction of amino groups at the C6 position can be achieved through two primary pathways: nucleophilic aromatic substitution (as discussed in section 3.2) and palladium-catalyzed amination (Buchwald-Hartwig reaction). While SNAr amination is effective, particularly with the aid of fluoride promoters, the Buchwald-Hartwig reaction offers a complementary and often more general approach. researchgate.net
The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction is highly versatile, accommodating a broad range of primary and secondary amines and allowing for the formation of C-N bonds under conditions that are often milder than those required for SNAr.
Table 4: Comparison of Amination Strategies
| Method | Catalyst/Reagent | Base | Key Features |
| SNAr Amination | CsF (promoter) | (none) | Effective for electron-deficient systems; avoids transition metals. researchgate.net |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOt-Bu, K₃PO₄ | Broad amine scope; mild conditions; requires catalyst and ligand. |
Applications of 6 Bromo 2,3 Dimethylimidazo 1,2 a Pyrazine in Medicinal Chemistry and Chemical Biology
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine as a Privileged Scaffold for Bioactive Molecule Discovery
The imidazo[1,2-a]pyrazine (B1224502) core is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgdrugbank.com This designation is attributed to its ability to serve as a versatile framework for the synthesis of diverse molecular libraries that can interact with multiple biological targets. The structure is a bioisostere of purines, allowing it to mimic endogenous molecules and interact with a variety of enzymes and receptors. tsijournals.com The imidazo[1,2-a]pyrazine ring system is a common motif in pharmacologically important molecules and has been associated with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. tsijournals.comresearchgate.netnih.gov
The specific compound, this compound, acts as a key building block in this context. The bromine atom at the 6-position is particularly important as it provides a reactive handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. rsc.org This allows chemists to systematically modify the scaffold and explore the structure-activity relationships (SAR) of the resulting derivatives, optimizing their potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov
Exploration of Imidazo[1,2-a]pyrazine Derivatives as Modulators of Biological Targets
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as promising inhibitors of the VirB11 ATPase, a key component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori. nih.govnih.gov The T4SS is a molecular machinery that bacteria use to transfer virulence factors into host cells, contributing to their pathogenicity and the spread of antibiotic resistance. rsc.org By inhibiting the VirB11 ATPase HP0525, these compounds can disrupt the secretion process, thereby reducing the virulence of the bacteria. nih.govnih.gov
Virtual high-throughput screening initially identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and inhibitors of the H. pylori VirB11 ATPase, HP0525. nih.govnih.gov Subsequent synthesis and in vitro screening of a series of 8-amino imidazo[1,2-a]pyrazine derivatives led to the identification of lead compounds with significant inhibitory activity. rsc.orgnih.gov For example, one lead compound demonstrated competitive inhibition of ATP with an IC50 value of 7 µM. nih.govnih.gov Structure-activity relationship studies have been conducted to optimize the potency of these inhibitors, paving the way for the design of novel antibacterial agents that target bacterial virulence rather than viability, which may reduce the pressure for developing resistance. nih.govnih.gov
Table 1: Inhibition of HP0525 by Imidazo[1,2-a]pyrazine Derivatives
| Compound | Modification | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Lead Compound 14 | 8-amino imidazo[1,2-a]pyrazine core | 7 | Competitive with ATP |
| Bivalent Conjugates | Peptide-small molecule conjugates | >500 | Not specified |
This table summarizes the inhibitory activity of representative imidazo[1,2-a]pyrazine derivatives against the VirB11 ATPase HP0525. Data sourced from UCL Discovery. nih.govnih.gov
The imidazo[1,2-a]pyrazine scaffold has been instrumental in the development of selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). scilit.com AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their overactivation is implicated in neurological disorders such as epilepsy. scilit.com Since TARP γ-8 is predominantly expressed in the hippocampus, a brain region associated with seizure generation, selective modulation of γ-8-containing AMPA receptors offers a targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists. scilit.com
A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine derivative as a promising and selective lead for TARP γ-8. rsc.orgscilit.com Medicinal chemistry efforts focused on optimizing this scaffold led to the development of a series of potent and selective imidazopyrazine NAMs. scilit.com Although these initial compounds demonstrated good brain penetration, they suffered from high in vivo clearance, which limited their further development. rsc.orgscilit.com This challenge was addressed by replacing the imidazo[1,2-a]pyrazine core with an isosteric pyrazolopyrimidine scaffold, which improved metabolic stability and led to the discovery of the clinical candidate JNJ-61432059. scilit.com This work highlights the utility of the imidazo[1,2-a]pyrazine scaffold as a foundational structure for discovering novel CNS-active compounds. scilit.com
Table 2: In Vitro Profile of a Representative Imidazo[1,2-a]pyrazine AMPAR/TARP γ-8 NAM
| Compound ID | γ-8 pIC50 | γ-2 pIC50 | Rat Microsomal Stability (ER) |
|---|---|---|---|
| 14 | 8.0 ± 0.1 | 5.6 ± 0.1 | 0.99 |
This table shows the potency and metabolic stability of a representative imidazo[1,2-a]pyrazine derivative as a negative modulator of AMPA receptors. pIC50 is the negative log of the half-maximal inhibitory concentration. ER stands for Extraction Ratio. Data sourced from ACS Medicinal Chemistry Letters. scilit.com
The IκB kinase (IKK) complex, particularly its catalytic subunit IKK-β (also known as IKK2), is a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in inflammatory responses, and its dysregulation is associated with numerous inflammatory diseases. Consequently, inhibitors of IKK-β are of significant interest as potential anti-inflammatory drugs.
Research into novel IKK inhibitors has explored various heterocyclic scaffolds. A study by Rochet and colleagues investigated a series of compounds based on the imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline structures for their potential to inhibit IKK1 and IKK2 activities. This research highlights the utility of the imidazo[1,2-a]pyrazine core as a template for designing modulators of key inflammatory pathways.
Antagonism of Corticotropin-Releasing Factor Receptor 1 (CRF1)
Corticotropin-releasing factor (CRF) and its principal receptor in the brain, CRF1, are central to the regulation of the body's endocrine, autonomic, and behavioral responses to stress. nih.gov Consequently, the development of small molecule CRF1 receptor antagonists has been a major focus for pharmaceutical research, with potential applications in treating anxiety, depression, and other stress-related disorders. nih.gov
A review of the scientific literature indicates that there is currently no published research specifically evaluating this compound as an antagonist of the CRF1 receptor. While the broader imidazo[1,2-a]pyrazine class has been explored for various central nervous system targets, its specific application to CRF1 antagonism is not documented. nih.gov The development of non-peptide CRF1 antagonists has largely centered on other heterocyclic scaffolds, such as pyrazolo-pyrimidines, dihydropyridopyrazinones, and pyrrolo-pyrimidines. nih.gov These successful scaffolds have helped define a common pharmacophore for CRF1 antagonism, which typically involves a central heterocyclic core with specific spatial arrangements of hydrophobic and hydrogen-bonding groups that interact with key residues like His-199 and Met-276 in the transmembrane domains of the receptor. nih.gov Future investigations could explore whether the imidazo[1,2-a]pyrazine scaffold, appropriately substituted, can fit this pharmacophoric model and exhibit affinity for the CRF1 receptor.
Structure-Activity Relationship (SAR) Studies of this compound Analogues and Related Scaffolds
While SAR studies for this compound itself are not available, extensive research on the broader imidazo[1,2-a]pyrazine scaffold provides significant insights into how substitutions at various positions influence biological activity against different targets.
Substitutions at the C2 and C3 Positions: The imidazole (B134444) portion of the scaffold, featuring the C2 and C3 positions, is crucial for activity in many contexts. In a series of antioxidant imidazo[1,2-a]pyrazine derivatives, modifications at these positions were explored. tsijournals.com The presence of aryl or alkyl groups at C2 and C3 is a common feature in biologically active compounds.
Substitutions at the C6 Position: The pyrazine (B50134) ring, particularly the C6 and C8 positions, offers key vectors for modification. Halogenation, such as the bromine atom in this compound, is a common strategy in medicinal chemistry to modulate potency and pharmacokinetic properties. For example, in a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, substitutions at the analogous 8-position with various amine derivatives were shown to significantly improve kinase selectivity and oral bioavailability. researchgate.net
The table below summarizes SAR findings for the imidazo[1,2-a]pyrazine scaffold across different biological targets.
| Target Class | Scaffold Position | Favorable Substitutions | Impact on Activity |
| Aurora Kinases | C8 | Amino groups, Piperidine moieties | Improved potency and kinase selectivity researchgate.net |
| Antioxidants | C8 | Amination | Improved free radical scavenging activity tsijournals.com |
| ENPP1 Inhibitors | C2, C3, C6 | Phenyl and substituted phenyl groups | High inhibitory potency (nanomolar IC50) nih.gov |
| IKK Inhibitors | C2, C4 | Phenyl and thiophene (B33073) groups | Modest inhibitory activity nih.gov |
Mechanistic Investigations into the Mode of Action of Imidazo[1,2-a]pyrazine Derivatives
The versatile imidazo[1,2-a]pyrazine scaffold has been shown to interact with a variety of biological targets through distinct mechanisms of action.
Kinase Inhibition: A prominent mechanism for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling.
Aurora Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. X-ray crystallography has confirmed that these compounds bind to the ATP-binding site of the kinase. researchgate.net
ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives were identified as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING immune signaling pathway. nih.gov These inhibitors function by blocking the hydrolysis of 2'3'-cGAMP, thereby enhancing the downstream immune response. nih.gov
IKK Inhibition: Certain derivatives have been evaluated as inhibitors of I-kappa B kinase (IKK), a key enzyme in the NF-κB signaling pathway, which is central to inflammation. nih.gov
Modulation of Ion Channels:
AMPAR Modulation: Imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov This mechanism offers potential for treating neurological conditions involving excessive glutamatergic signaling, such as epilepsy. nih.gov
These studies demonstrate that the imidazo[1,2-a]pyrazine core can be tailored to interact with diverse targets, from the ATP-binding pockets of kinases to the allosteric sites of ion channels, leading to a range of cellular and physiological effects.
Scaffold Hopping and Lead Optimization Strategies Based on the Imidazo[1,2-a]pyrazine Core
Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with improved properties while retaining the key pharmacophoric features of a known active compound. The imidazo[1,2-a]pyrazine scaffold has proven to be a successful replacement core in such endeavors.
A notable example is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. Researchers initiated a scaffold hopping exercise aiming to replace the central triazolopyridine core of a known mGlu2 PAM. Using computational methods based on 3D shape and electrostatic similarity, the imidazo[1,2-a]pyrazin-8-one scaffold was identified as a viable alternative.
The resulting prototype compound with the new imidazo[1,2-a]pyrazin-8-one core demonstrated several advantages over the original triazolopyridine lead:
Encouraging Potency: The new hit displayed promising mGlu2 PAM activity.
Improved Physicochemical Properties: It exhibited reduced lipophilicity.
Better Metabolic Profile: The compound showed more balanced in vitro clearance in liver microsomes.
Further optimization of this new series involved exploring alternative 5,6-bicyclic scaffolds. However, replacing the imidazo (B10784944) ring of the imidazo[1,2-a]pyrazin-8-one with a fused 1,2,4-triazole (B32235) led to a decrease in potency, confirming that the imidazo[1,2-a]pyrazin-8-one was a superior core for activity at the mGlu2 receptor in this context. This work underscores the utility of the imidazo[1,2-a]pyrazine scaffold in lead optimization, enabling the discovery of new chemotypes with more desirable drug-like properties.
Future Perspectives and Research Directions for 6 Bromo 2,3 Dimethylimidazo 1,2 a Pyrazine
Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability
The future synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine and its analogs will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. rsc.org A significant trend in modern chemistry is the development of multicomponent reactions (MCRs) that are atom-economical and reduce waste. rsc.orgrsc.org
Recent advancements include iodine-catalyzed one-pot, three-component condensation reactions for creating the imidazo[1,2-a]pyrazine (B1224502) core. rsc.orgrsc.org These methods offer the advantages of being performed at room temperature, using a low-cost and benign catalyst, requiring shorter reaction times, and involving simple workup procedures. rsc.org Another sustainable approach involves the use of copper bromide for the bromination of acetophenone (B1666503) precursors, which avoids the use of more hazardous molecular bromine. tsijournals.com Furthermore, visible light-induced C-H functionalization, a technique gaining traction for the related imidazo[1,2-a]pyridine (B132010) scaffold, represents a promising green chemistry avenue to explore for imidazo[1,2-a]pyrazines. mdpi.com
| Synthetic Strategy | Key Advantages | Sustainability Aspect |
| Iodine-Catalyzed MCRs | High yields, simple workup, short reaction times. rsc.orgrsc.org | Low-cost, benign catalyst, room temperature operation, atom economy. rsc.orgrsc.org |
| Copper Bromide Bromination | Avoids hazardous molecular bromine. tsijournals.com | Greener alternative to traditional brominating agents. tsijournals.com |
| Visible Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. mdpi.com | Energy-efficient, reduces need for harsh reagents. mdpi.com |
Advanced Functionalization Strategies for Diverse Chemical Libraries
To explore the full therapeutic potential of the this compound scaffold, future research will concentrate on advanced functionalization strategies to generate diverse chemical libraries. The bromine atom at the C6 position is a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.
Late-stage C-H functionalization is another powerful tool for derivatization, enabling direct modification of the core structure without the need for pre-functionalized starting materials. mdpi.comresearchgate.net Research on the related imidazo[1,2-a]pyridine core has demonstrated successful C3-sulfonamidation, C3-aminoalkylation, and C3-alkoxycarbonylation under visible light-promoted conditions. mdpi.com Applying these methods to the imidazo[1,2-a]pyrazine system could rapidly yield novel derivatives. For instance, selective displacement of halo groups at other positions, followed by Suzuki couplings, has been used to functionalize the C3 and C8 positions, demonstrating a pathway to systematically modify the scaffold and investigate structure-activity relationships (SAR). tsijournals.comnih.gov
| Functionalization Site | Method | Potential New Groups | Purpose |
| C3-Position | C-H Functionalization, Suzuki Coupling mdpi.comnih.gov | Sulfonamides, Alkylamines, Esters, Aryls | Explore SAR, improve potency/selectivity |
| C6-Position | Suzuki, Buchwald-Hartwig Coupling | Aryls, Heteroaryls, Amines | Modulate physicochemical properties |
| C8-Position | Nucleophilic Substitution tsijournals.comnih.gov | Amines (e.g., morpholine) | Enhance biological activity (e.g., antioxidant) tsijournals.com |
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
While the broader imidazo[1,2-a]pyrazine class is known to interact with multiple biological targets, a key future direction is to elucidate the specific molecular mechanisms and target specificity of this compound itself. Derivatives of the parent scaffold have shown inhibitory activity against several key enzymes and pathways implicated in disease.
For example, imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, suggesting a role in cancer immunotherapy. acs.orgnih.gov Others have been developed as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. drugbank.com The scaffold has also been associated with the inhibition of kinases such as tyrosine kinase EphB4 and aurora kinase, as well as functioning as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.govtsijournals.comnih.gov
Future research will need to employ techniques like X-ray crystallography, cryogenic electron microscopy (cryo-EM), and computational docking studies to understand how the specific 6-bromo and 2,3-dimethyl substitutions influence binding affinity and selectivity for these and other potential targets.
Exploration of New Therapeutic Areas and Undiscovered Biological Targets
The established biological profile of the imidazo[1,2-a]pyrazine core provides a strong foundation for exploring new therapeutic applications for this compound. tsijournals.com Beyond the well-documented anticancer potential, this class of compounds has exhibited a wide spectrum of pharmacological activities. nih.govtubitak.gov.tr
Potential Therapeutic Applications for Imidazo[1,2-a]pyrazine Derivatives:
Oncology: Inhibition of PI3K/mTOR, ENPP1, and various kinases (EphB4, Aurora) points to applications in various cancers. tsijournals.comacs.orgdrugbank.com
Immunotherapy: ENPP1 inhibition suggests a role in enhancing antitumor immune responses. acs.orgnih.gov
Neurological Disorders: Selective modulation of AMPAR/TARP γ-8 receptors indicates potential as anticonvulsants for conditions like epilepsy. nih.gov
Infectious Diseases: The related imidazo[1,2-a]pyridine scaffold has shown promise as antituberculosis agents, an area worth investigating for imidazo[1,2-a]pyrazines. nih.gov Additionally, antiviral activity against SARS-CoV-2 main protease has been reported for some analogs. nih.gov
Inflammatory and Other Conditions: Reports of anti-inflammatory, uterine-relaxing, and cardiac-stimulating properties suggest a broad range of other potential uses. tsijournals.comnih.gov
Future screening campaigns against diverse biological targets will be crucial to uncover new therapeutic avenues and identify previously undiscovered protein interactions for this versatile scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. nih.govmednexus.org These computational tools can accelerate the drug discovery process, which is traditionally time-consuming and expensive. mdpi.com
| AI/ML Application | Objective | Potential Impact |
| De Novo Design | Generate novel derivatives with desired properties. mdpi.com | Rapidly explore new chemical space and identify potent leads. |
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of the most promising compounds. |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Reduce late-stage attrition of drug candidates. |
| Target Identification | Predict potential biological targets for the scaffold. | Uncover new therapeutic opportunities. |
By leveraging these advanced computational approaches, the development of next-generation therapeutics based on the this compound scaffold can be made more efficient, targeted, and successful.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of α-halogenocarbonyl precursors with aminopyrazines. Optimizing halogenation (e.g., bromine at position 6) requires careful control of electrophilic substitution conditions. For example, iodine catalysis (5 mol%) in ethanol at room temperature enhances yields by minimizing side reactions, as demonstrated in multicomponent Ugi-type reactions . Pd-catalyzed cross-coupling can further functionalize the core scaffold, with DMSO/TFA solvent systems improving regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI-QTOF) and / NMR are critical. For example, NMR can distinguish regioisomers (e.g., coupling constants like in halogenated derivatives), while HRMS confirms molecular weights (e.g., [M + Na] peaks with <2 ppm error) . X-ray crystallography resolves ambiguities in fused-ring systems, as shown for fluorinated analogs .
Q. How can preliminary pharmacological activity screening be designed for this compound?
- Methodological Answer : In vitro assays targeting phosphodiesterase (PDE) inhibition or adrenergic receptor binding are recommended. For instance, evaluate cAMP modulation in isolated cardiac tissue to assess PDE inhibition . Competitive displacement assays using -ligands (e.g., -clonidine for α-adrenergic receptors) quantify receptor affinity, with IC values normalized to reference compounds like mianserin .
Advanced Research Questions
Q. How does regioselectivity in electrophilic substitution impact functionalization of the imidazo[1,2-a]pyrazine core?
- Methodological Answer : Electrophilic bromination favors position 3 due to higher electron density, followed by positions 5 and 8. Theoretical calculations (e.g., electron density maps) and deuterium exchange experiments under alkaline conditions confirm reactivity trends . For nucleophilic substitution (e.g., methoxy groups), position 8 is preferred, as shown in X-ray structures of 8-methoxy derivatives .
Q. What catalytic mechanisms explain the efficiency of iodine in synthesizing imidazo[1,2-a]pyrazines?
- Methodological Answer : Iodine acts as a Lewis acid, polarizing carbonyl groups in α-halogenocarbonyl precursors to facilitate nucleophilic attack by aminopyrazines. Kinetic studies reveal that iodine reduces activation energy by stabilizing transition states, particularly in ethanol solvent systems. This mechanism avoids high temperatures that degrade tert-butyl isocyanide in multicomponent reactions .
Q. How do structural modifications influence the compound’s bioactivity and selectivity?
- Methodological Answer : Substituent effects are quantified via SAR studies. For example:
- Halogenation : 6-Bromo derivatives enhance PDE inhibition (e.g., 5-bromo analogs increase cAMP in cardiac tissue by 2-fold ).
- Aromatic fusion : Benzo[d]imidazole hybrids exhibit blue fluorescence (λ ~450 nm) and improved cell permeability for bioimaging .
- Side chains : Piperazinyl groups at position 8 improve α-adrenergic receptor selectivity (70-fold vs. α) .
Q. How can synthetic byproducts (e.g., regioisomers) be minimized or characterized during scale-up?
- Methodological Answer : Regioisomers arise from unsymmetrical diamine precursors (e.g., 4-fluoro-o-phenylenediamine). Use chiral HPLC (e.g., Chiralpak IA column) or lanthanide shift reagents in NMR to differentiate isomers . Adjusting acid catalysts (e.g., DBSA in toluene over TFA/DMSO) reduces byproduct formation in cyclodehydration steps .
Q. What advanced biochemical assays identify novel targets for this compound derivatives?
- Methodological Answer : Proteomic profiling (e.g., affinity chromatography with immobilized derivatives) and CRISPR-Cas9 gene silencing can uncover off-target effects. For telomerase inhibition, TRAP assays quantify telomere shortening in cancer cell lines . Molecular docking (e.g., AutoDock Vina) predicts binding to α-adrenergic receptors, validated by mutagenesis studies on key residues (e.g., Asp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
